

An In-depth Technical Guide to the Synthesis of Butyl 4-Carboxyphenyl Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl 4-Carboxyphenyl Carbonate*

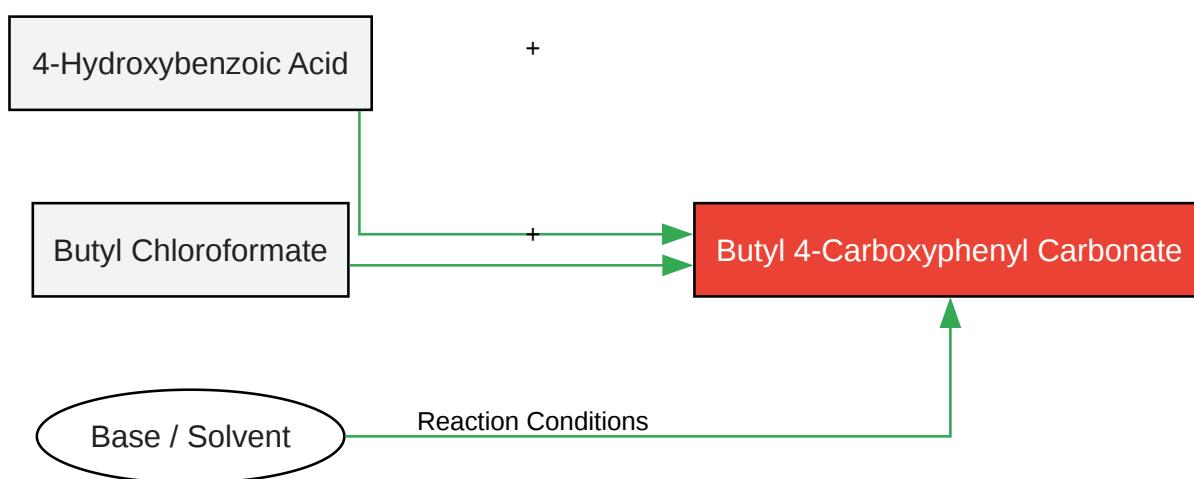
Cat. No.: *B078654*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis of **Butyl 4-Carboxyphenyl Carbonate**, a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. While a specific, peer-reviewed experimental protocol for this exact compound is not readily available in the searched literature, a robust and scientifically sound synthesis pathway can be proposed based on well-established principles of organic chemistry. This document provides a detailed, representative experimental protocol for the synthesis of **Butyl 4-Carboxyphenyl Carbonate**, also known as 4-(Butoxycarbonyloxy)benzoic acid, from readily available starting materials. Additionally, it includes a comprehensive table of the compound's properties and a logical workflow diagram for its synthesis.


Introduction

Butyl 4-Carboxyphenyl Carbonate is a bifunctional organic molecule containing both a carboxylic acid and a carbonate ester moiety. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the carbonate linkage can serve as a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid or as a reactive site for further modifications. Its structural similarity to other biologically active compounds suggests its potential utility in medicinal chemistry and drug design.

Proposed Synthesis Pathway

The most logical and efficient synthesis of **Butyl 4-Carboxyphenyl Carbonate** involves the reaction of 4-hydroxybenzoic acid with butyl chloroformate. This reaction is a classic example of O-acylation of a phenol to form a carbonate ester. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

A general schematic for this reaction is presented below:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **Butyl 4-Carboxyphenyl Carbonate**.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Butyl 4-Carboxyphenyl Carbonate**. This protocol is based on general procedures for the synthesis of similar carbonate esters and should be adapted and optimized as needed.

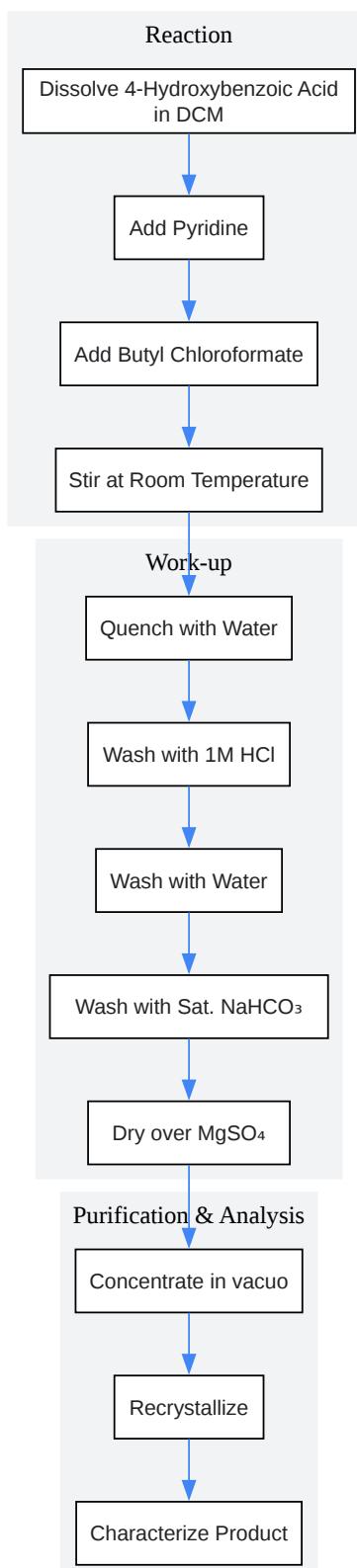
3.1. Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity
4-Hydroxybenzoic Acid	C ₇ H ₆ O ₃	138.12	13.81 g (0.1 mol)
Butyl Chloroformate	C ₅ H ₉ ClO ₂	136.58	15.03 g (0.11 mol)
Pyridine	C ₅ H ₅ N	79.10	11.87 g (0.15 mol)
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	200 mL
Hydrochloric Acid (1M)	HCl	36.46	As needed
Saturated Sodium Bicarbonate Solution	NaHCO ₃	84.01	As needed
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed

3.2. Procedure

- Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 13.81 g (0.1 mol) of 4-hydroxybenzoic acid in 200 mL of anhydrous dichloromethane.
- Addition of Base: To the stirred solution, add 11.87 g (0.15 mol) of pyridine. Stir the mixture at room temperature for 15 minutes.
- Addition of Butyl Chloroformate: Slowly add 15.03 g (0.11 mol) of butyl chloroformate dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.
- Reaction: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:

- Quench the reaction by slowly adding 100 mL of water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 100 mL of 1M hydrochloric acid, 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **Butyl 4-Carboxyphenyl Carbonate**.
- Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR).


Data Presentation

The following table summarizes the key physical and chemical properties of **Butyl 4-Carboxyphenyl Carbonate**.

Property	Value
IUPAC Name	4-(Butoxycarbonyloxy)benzoic acid
Synonyms	Butyl 4-Carboxyphenyl Carbonate, 4-Carboxyphenyl Butyl Carbonate
CAS Number	14180-12-2
Molecular Formula	C ₁₂ H ₁₄ O ₅
Molecular Weight	238.24 g/mol
Appearance	White to off-white solid
Melting Point	144-148 °C[1]
Purity (Typical)	>98%

Experimental Workflow

The logical flow of the experimental procedure is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **Butyl 4-Carboxyphenyl Carbonate**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
- Butyl chloroformate is corrosive and lachrymatory; handle with extreme care.
- Pyridine is flammable and has a strong, unpleasant odor.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for **Butyl 4-Carboxyphenyl Carbonate**. The detailed experimental protocol, based on established chemical principles, offers a practical starting point for researchers in organic synthesis and drug development. The provided data and workflow diagrams are intended to facilitate the efficient and safe production of this versatile chemical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl 4-Carboxyphenyl Carbonate | 14180-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of Butyl 4-Carboxyphenyl Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078654#butyl-4-carboxyphenyl-carbonate-synthesis-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com